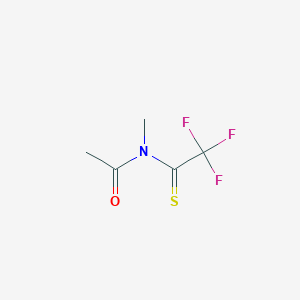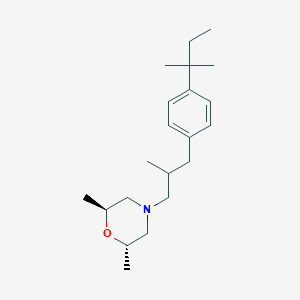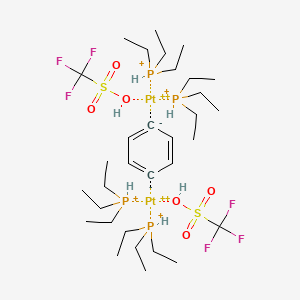
Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum is a coordination compound with the molecular formula C32H64F6O6P4Pt2S2 and a molecular weight of 1237.018 g/mol . This compound is known for its unique molecular structure and is used in various scientific research applications.
準備方法
The synthesis of Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum involves the reaction of platinum precursors with triethylphosphine and trifluoromethanesulfonate. The reaction conditions typically include controlled temperatures and specific solvents to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the compound.
化学反応の分析
Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum is utilized in several scientific research fields:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique coordination properties.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in cancer treatment.
Industry: It is used in industrial processes that require specific catalytic properties.
作用機序
The mechanism by which Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the nature of the target molecules .
類似化合物との比較
Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum can be compared with other platinum-based coordination compounds, such as:
Cisplatin: Known for its use in cancer therapy, cisplatin has a different ligand structure and mechanism of action.
Carboplatin: Another platinum-based drug used in chemotherapy, with a different set of ligands and pharmacokinetics.
Oxaliplatin: Used in cancer treatment, oxaliplatin has a distinct ligand environment compared to this compound.
The uniqueness of this compound lies in its specific ligand arrangement and the resulting chemical properties, making it suitable for specialized applications in research and industry.
特性
分子式 |
C32H70F6O6P4Pt2S2+6 |
|---|---|
分子量 |
1243.1 g/mol |
IUPAC名 |
benzene;platinum(2+);triethylphosphanium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/4C6H15P.C6H4.2CHF3O3S.2Pt/c4*1-4-7(5-2)6-3;1-2-4-6-5-3-1;2*2-1(3,4)8(5,6)7;;/h4*4-6H2,1-3H3;1-2,5-6H;2*(H,5,6,7);;/q;;;;-2;;;2*+2/p+4 |
InChIキー |
JRJAWEGNQXMTBQ-UHFFFAOYSA-R |
正規SMILES |
CC[PH+](CC)CC.CC[PH+](CC)CC.CC[PH+](CC)CC.CC[PH+](CC)CC.C1=C[C-]=CC=[C-]1.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Pt+2].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13429306.png)
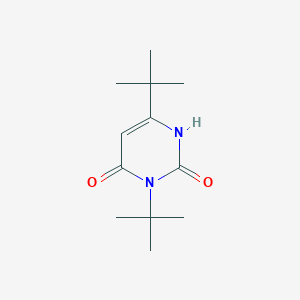
![(3R)-3,7-Bis[[(1,1-dimethylethoxy)carbonyl]amino]heptanoic Acid](/img/structure/B13429321.png)
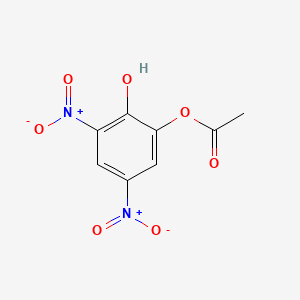

![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene](/img/structure/B13429330.png)
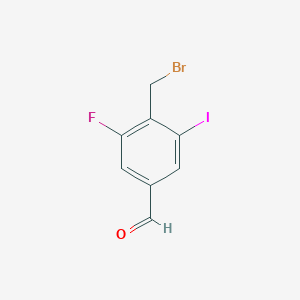

![1'-tert-Butyl 4'-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13429349.png)
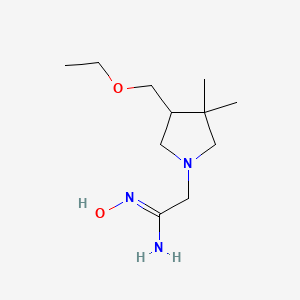
![[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,5-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13429355.png)
